3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(4-phenylbutan-2-yl)propanamide

Sigma-1 receptor Binding affinity Radioligand displacement

3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(4-phenylbutan-2-yl)propanamide (CAS 1334372-96-1) is a synthetic small molecule belonging to the imidazo[2,1-b]thiazole class. Its core scaffold is shared with a proprietary series of sigma-1 (σ1) receptor ligands originally disclosed by Laboratorios del Dr.

Molecular Formula C21H25N3OS
Molecular Weight 367.51
CAS No. 1334372-96-1
Cat. No. B2401773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(4-phenylbutan-2-yl)propanamide
CAS1334372-96-1
Molecular FormulaC21H25N3OS
Molecular Weight367.51
Structural Identifiers
SMILESCC(CCC1=CC=CC=C1)NC(=O)CCC2=CSC3=NC(=CN23)C4CC4
InChIInChI=1S/C21H25N3OS/c1-15(7-8-16-5-3-2-4-6-16)22-20(25)12-11-18-14-26-21-23-19(13-24(18)21)17-9-10-17/h2-6,13-15,17H,7-12H2,1H3,(H,22,25)
InChIKeyJEVPBYMUFJUDQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(6-Cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(4-phenylbutan-2-yl)propanamide (CAS 1334372-96-1): Sigma-1 Receptor Ligand Procurement Guide


3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(4-phenylbutan-2-yl)propanamide (CAS 1334372-96-1) is a synthetic small molecule belonging to the imidazo[2,1-b]thiazole class. Its core scaffold is shared with a proprietary series of sigma-1 (σ1) receptor ligands originally disclosed by Laboratorios del Dr. Esteve (now Esteve Pharmaceuticals, S.A.) in patent families including WO2014006130 and US9617281 [1]. The molecular architecture features a cyclopropyl-substituted imidazo[2,1-b]thiazole core linked via a propanamide spacer to a 4-phenylbutan-2-yl amine moiety. This structural configuration places the compound within a well-defined chemical space explored for σ1 receptor-mediated pharmacological intervention in neuropathic pain, cognition, and related CNS disorders [2].

Why 3-(6-Cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(4-phenylbutan-2-yl)propanamide Cannot Be Simply Replaced by Other Imidazo[2,1-b]thiazoles in Sigma-1 Research


Imidazo[2,1-b]thiazole-based σ1 ligands are highly sensitive to subtle structural modifications, particularly at the amide side-chain terminus. The 4-phenylbutan-2-yl substituent in this compound introduces a chiral center and an extended aromatic spacer that directly influences both σ1 binding pocket complementarity and physicochemical properties (e.g., lipophilicity, metabolic stability). Replacing this specific side chain with an unsubstituted benzyl, a fluorobenzyl, or a heteroaryl-methyl group—common alternatives in the same patent family—can drastically alter σ1/σ2 selectivity, off-rate kinetics, and in vivo pharmacokinetics [1]. Even isosteric changes to the cyclopropyl group at the 6-position of the imidazo[2,1-b]thiazole core have been shown to modulate σ1 binding affinity, underscoring the non-linear SAR within this chemical series [2].

Quantitative Differentiation Evidence for 3-(6-Cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(4-phenylbutan-2-yl)propanamide vs. Closest Analogs


Sigma-1 Receptor Binding Affinity: Class-Level Inference for 6-Cyclopropylimidazo[2,1-b]thiazole Derivatives

The Esteve patent families (WO2014006130, US9617281) describe imidazo[2,1-b]thiazole derivatives with 'great affinity for sigma receptors, especially sigma-1 receptors'; however, no discrete Ki or IC50 values are publicly disclosed for the specific compound 3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(4-phenylbutan-2-yl)propanamide [1]. As a class-level inference, related imidazo[2,1-b]thiazole σ1 ligands from other series have demonstrated Ki values in the low nanomolar range (e.g., 8–50 nM) in radioligand displacement assays using [3H]-(+)-pentazocine on human σ1 receptor-transfected HEK293 membranes [2]. E-52862 (S1RA), a structurally distinct σ1 antagonist also developed by Esteve, exhibits a Ki of 17 ± 7 nM for human σ1 [3]. Quantitative comparative statements cannot be made for the target compound without direct experimental data.

Sigma-1 receptor Binding affinity Radioligand displacement

Side-Chain Structural Differentiation: 4-Phenylbutan-2-yl vs. Unsubstituted Benzyl and Fluorobenzyl Analogs

The target compound's 4-phenylbutan-2-yl amide side chain distinguishes it structurally from simpler benzylamide analogs seen in the same imidazo[2,1-b]thiazole patent space, such as N-benzyl-3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)propanamide and its fluorinated derivatives [1]. The extended alkyl spacer (2-carbon vs. 1-carbon) and the terminal phenyl ring at the gamma-position introduce increased calculated logP and greater conformational flexibility. For reference, the 2-fluorobenzyl analog (CAS 1334372-63-2) has a calculated XLogP3 of 3.6 [2]; the 4-phenylbutan-2-yl derivative is expected to be more lipophilic due to the additional methylene and phenyl contributions, which could influence CNS penetration and metabolic stability. Quantitative cLogP comparisons require computational modeling that is not yet publicly reported.

Structure-activity relationship Side-chain SAR Lipophilicity

Sigma-1/Sigma-2 Selectivity Profiling: Class Inference from Imidazo[2,1-b]thiazole Derivatives

The Esteve patent claims specify imidazo[2,1-b]thiazole derivatives with preferential affinity for σ1 over σ2 receptors [1]. Known σ1 ligands from this class, such as E-52862, display pronounced selectivity (>50-fold) for σ1 (Ki ~17 nM) over σ2 (Ki >1000 nM) . The 6-cyclopropyl substitution on the imidazo[2,1-b]thiazole core has been identified in multiple patent families as a key structural determinant for σ1 binding [2]. The target compound's 4-phenylbutan-2-yl side chain, which is sterically larger than the simpler N-benzyl or N-phenethyl groups often used in this series, may further enhance σ1/σ2 selectivity, though direct comparative selectivity data are not available.

Sigma-2 receptor Subtype selectivity Off-target profile

Best Research and Industrial Application Scenarios for 3-(6-Cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(4-phenylbutan-2-yl)propanamide


Sigma-1 Receptor Hit-to-Lead or Lead Optimization Campaigns in CNS Disorders

This compound is best suited for medicinal chemistry programs focused on σ1 receptor modulation for neuropathic pain, cognitive disorders, or depression [1]. Its 4-phenylbutan-2-yl side chain provides a chiral, extended lipophilic motif that can be systematically varied in SAR studies. Use this compound as a scaffold diversification starting point when exploring side-chain SAR beyond the well-characterized benzyl and phenethyl analogs in the Esteve patent space [2].

Comparative Sigma Receptor Subtype Selectivity Profiling

Procure for head-to-head σ1/σ2 selectivity profiling panels alongside benchmark ligands such as E-52862 (σ1-selective antagonist, Ki 17 nM) and haloperidol (dual σ1/σ2 ligand) [1]. The large 4-phenylbutan-2-yl group is hypothesized to enhance σ1/σ2 selectivity relative to simpler side-chain analogs; experimental verification using radioligand displacement assays ([3H]-(+)-pentazocine for σ1, [3H]-DTG for σ2) is essential to substantiate this hypothesis [2].

Chemical Probe Development for Sigma-1 Receptor Target Engagement Studies

Suitable as a starting scaffold for developing σ1-selective chemical probes with defined binding kinetics. The compound's structural features (cyclopropyl + 4-phenylbutan-2-yl) offer a differentiated chemotype from commercial σ1 tools such as PRE-084 (Ki 2.2 nM) and S1RA (Ki 17 nM) [1]. Researchers should request analytical certification (HPLC purity ≥95%, exact mass confirmation via HRMS) from the vendor and independently validate target engagement using cellular thermal shift assays (CETSA) or BRET-based occupancy assays [2].

Quote Request

Request a Quote for 3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(4-phenylbutan-2-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.